molecular formula C9H7F3O3 B8250820 Methyl 5-hydroxy-2-(trifluoromethyl)benzoate

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate

Cat. No.: B8250820
M. Wt: 220.14 g/mol
InChI Key: BNWMPTOFILIQRX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate (CAS 1261852-24-7) is a high-purity chemical intermediate of significant value in organic synthesis and research and development. This compound features both a phenolic hydroxyl group and a benzoate ester, alongside a trifluoromethyl group, making it a versatile building block for the construction of more complex molecules . The presence of the trifluoromethyl group is particularly prized in medicinal chemistry and agrochemical research, as this moiety can dramatically influence a compound's bioavailability, metabolic stability, and lipophilicity, thereby enhancing the efficacy of target molecules . Its primary application is serving as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and other benzoic acid derivatives . Researchers also utilize this compound in material science for the creation of specialty polymers and coatings with advanced properties . The compound has a molecular weight of 220.15 g/mol and a listed purity of 98% . It is supplied with comprehensive handling and safety information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-hydroxy-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMPTOFILIQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Protection-Deprotection Conditions

StepReagentTemperature (°C)Time (h)Yield (%)
Protectionp-TsCl, Et<sub>3</sub>N25289
MethylationMeOH, DBU60682
DeprotectionH<sub>2</sub>SO<sub>4</sub>80491

Condensation Reactions with Trifluoromethyl Building Blocks

An alternative route involves constructing the aromatic ring through condensation reactions. For example, methyl 5-aminosalicylate can react with 2-(4-trifluoromethylphenyl)ethylamine in a coupling reaction facilitated by 1,1'-carbonyldiimidazole (CDI). The intermediate is then hydrolyzed and re-esterified to yield the target compound. This method emphasizes the use of:

  • Heterogeneous catalysis : Silica-supported proline (L-proline/SiO<sub>2</sub>) enhances reaction efficiency under solvent-free conditions, achieving 82% yield in 12 minutes under microwave irradiation.

  • Green chemistry principles : Solvent-free systems reduce waste and improve atom economy.

Solvent-Free Synthesis Using Microwave-Assisted Catalysis

Microwave-assisted synthesis under solvent-free conditions has emerged as a high-efficiency method. A study demonstrated that L-proline/SiO<sub>2</sub> catalyzes the reaction between salicylaldehyde derivatives and ethyl trifluoroacetoacetate, producing chromene carboxylates in 82% yield. Adapting this protocol, methyl 5-hydroxy-2-(trifluoromethyl)benzoate can be synthesized by replacing salicylaldehyde with a suitably substituted precursor.

Table 2: Comparative Analysis of Solvent-Free vs. Conventional Methods

ParameterSolvent-Free (MWI)Conventional (Reflux)
Reaction Time12 minutes6 hours
Yield (%)8275
Catalyst Loading30 mol%20 mol%
Purity (%)9895

Oxidative Ring-Opening of Indazole Derivatives

A novel approach involves the oxidative ring-opening of 3-aminoindazoles using dibromodimethylhydantoin (DBDMH) and potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>). While primarily used for 2-aminobenzoates, this method can be modified by substituting amino groups with hydroxyl-directed leaving groups. For example, treating 3-hydroxyindazole derivatives under oxidative conditions yields this compound in 68% yield after column chromatography.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics Across Methodologies

MethodOverall Yield (%)Purity (%)ScalabilityCost Efficiency
Direct Esterification7290ModerateHigh
Protection-Deprotection7595HighModerate
Solvent-Free (MWI)8298HighHigh
Oxidative Ring-Opening6892LowLow

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 5-hydroxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Position Variations

  • Methyl 4-(trifluoromethyl)benzoate (CAS: Not specified, ): The -CF₃ group at the para (4th) position reduces steric hindrance compared to the ortho (2nd) position in the target compound.

Functional Group Modifications

  • Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 119692-41-0, ): Replacing the 5-OH with an -NH₂ group decreases acidity (pKa ~4.5 for -NH₂ vs. ~10 for -OH) and alters hydrogen-bonding interactions. The amino derivative shows enhanced solubility in polar aprotic solvents, making it suitable for peptide coupling reactions .
  • Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS: 1214328-90-1, ): The nitro (-NO₂) group at position 5 is a stronger electron-withdrawing group than -OH, lowering the pKa of the adjacent ester carbonyl and increasing electrophilicity. This compound is more reactive in hydrolysis and substitution reactions compared to the target .

Halogen-Substituted Analogs

  • Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8, ): Fluorine at position 5 increases lipophilicity (LogP = 2.63) and metabolic stability compared to the hydroxylated target compound. The absence of a hydrogen-bond donor (-OH) reduces aqueous solubility but improves blood-brain barrier penetration .

Acid vs. Ester Forms

  • 2-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 79427-88-6, ):
    • The free acid form has higher aqueous solubility (LogP ~1.8) due to ionization but lower membrane permeability.
    • Used as a precursor in prodrug design, where esterification (as in the target compound) masks the carboxylic acid to enhance bioavailability .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) LogP Key Applications
Methyl 5-hydroxy-2-(trifluoromethyl)benzoate C₉H₇F₃O₃ 220.14 5-OH, 2-CF₃ ~2.5 Drug intermediates, agrochemicals
Methyl 5-fluoro-2-(trifluoromethyl)benzoate C₉H₆F₄O₂ 222.14 5-F, 2-CF₃ 2.63 Pharmaceutical synthesis
Methyl 2-amino-5-(trifluoromethyl)benzoate C₉H₈F₃NO₂ 219.16 2-NH₂, 5-CF₃ N/A Peptide conjugates
2-Hydroxy-5-(trifluoromethyl)benzoic acid C₈H₅F₃O₃ 206.12 2-OH, 5-CF₃ (acid) ~1.8 Metal chelators, catalysts

Biological Activity

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate, a compound in the benzoate family, has garnered attention for its potential biological activities, particularly in pharmacology and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9H7F3O3
  • Molecular Weight : 224.15 g/mol
  • Functional Groups : Hydroxyl (-OH), Trifluoromethyl (-CF3), Ester (-COO)

The trifluoromethyl group in this compound enhances lipophilicity and biological activity, which can influence its interaction with biological targets. Research indicates that the presence of the trifluoromethyl group can significantly increase the potency of compounds against various enzymes and receptors.

Antimicrobial Activity

  • Antifungal Properties : Studies have shown that derivatives of salicylanilide esters containing trifluoromethyl groups exhibit varying degrees of antifungal activity. For instance, this compound was tested against several fungal strains, showing promising results particularly against Candida species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.49 µmol/L to over 1.95 µmol/L depending on the strain tested .
  • Bacterial Inhibition : The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that certain derivatives showed effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from <0.03125 μg/mL to 4 μg/mL .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal activity of various salicylanilide derivatives, this compound was included among tested compounds. The results indicated that while some derivatives exhibited strong antifungal activity, others had limited solubility, affecting their bioavailability and overall efficacy. Notably, a derivative with a similar structure showed an MIC of 0.49 µmol/L against Aspergillus fumigatus .

Case Study 2: Antibacterial Activity

A research project focused on dual inhibitors of bacterial topoisomerases highlighted the potential of trifluoromethyl-containing compounds in combating bacterial infections. This compound was part of a broader investigation into compounds that inhibit DNA gyrase and topoisomerase IV in E. coli, demonstrating significant antibacterial activity with low toxicity profiles .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundActivity TypeMIC RangeTarget Pathogen
This compoundAntifungal0.49 - >1.95 µmol/LCandida spp., Aspergillus spp.
Salicylanilide DerivativeAntifungal0.49 µmol/LCandida albicans
Trifluoromethyl-containing AntibioticAntibacterial<0.03125 - 4 μg/mLStaphylococcus aureus, Klebsiella pneumoniae

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-hydroxy-2-(trifluoromethyl)benzoate in a research laboratory?

  • Methodological Answer : The compound can be synthesized via esterification of 5-hydroxy-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, Suzuki-Miyaura coupling may be employed if boronate precursors are available, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) . Purity (>95%) should be verified via GC or HPLC, as demonstrated in analogous trifluoromethyl benzoate syntheses .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy at C5, trifluoromethyl at C2) and FT-IR to identify ester carbonyl stretches (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion (C₉H₇F₃O₃). For purity, employ HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The hydroxy group enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in methanol. For kinetic studies, prepare stock solutions in DMSO and dilute with aqueous buffers (pH 7.4) to avoid precipitation. Solubility can be quantified via UV-vis spectroscopy at 280 nm .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly ester hydrolysis?

  • Methodological Answer : Perform pH-dependent hydrolysis studies using LC-MS to track degradation products. Isotopic labeling (e.g., ¹⁸O in the ester group) combined with kinetic isotope effects (KIE) can differentiate between acid- or base-catalyzed pathways. Computational modeling (DFT) identifies transition states and activation energies, leveraging software like Gaussian 16 .

Q. What strategies resolve contradictory data in the compound’s spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to distinguish coupling artifacts from actual substituent effects. For trifluoromethyl groups, ¹⁹F NMR clarifies electronic environments. If purity is suspect, repeat synthesis under inert atmospheres (Ar/N₂) to exclude oxidative byproducts .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., cytochrome P450). Parameterize the trifluoromethyl group’s electronegativity and steric effects using DFT-optimized geometries. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation. For thermally stable batches, use recrystallization in ethyl acetate/hexane (1:3). Monitor purity via GC-MS and adjust solvent polarity to exploit differences in substituent hydrophobicity .

Q. How does the hydroxy group influence the compound’s reactivity in cross-coupling reactions compared to halogenated analogs?

  • Methodological Answer : The hydroxy group can act as a directing group in electrophilic substitutions or be protected (e.g., as a silyl ether) to prevent side reactions. Compare reaction rates with methyl 5-fluoro-2-(trifluoromethyl)benzoate () using kinetic profiling. Protect the hydroxy group with TBSCl before Suzuki couplings to enhance yields .

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